molecular formula C21H13NO4 B012641 N-Anthraquinonyl-1-anthranilic acid CAS No. 19795-96-1

N-Anthraquinonyl-1-anthranilic acid

Cat. No. B012641
CAS RN: 19795-96-1
M. Wt: 343.3 g/mol
InChI Key: BXSCARJCEFJTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Anthraquinonyl-1-anthranilic acid (AQAA) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of anthraquinone and anthranilic acid, which are both organic compounds commonly found in plants and animals. AQAA has been studied for its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of N-Anthraquinonyl-1-anthranilic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of DNA repair enzymes. N-Anthraquinonyl-1-anthranilic acid has been shown to induce DNA damage and oxidative stress in cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-Anthraquinonyl-1-anthranilic acid has been shown to have a range of biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. N-Anthraquinonyl-1-anthranilic acid has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

N-Anthraquinonyl-1-anthranilic acid has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. N-Anthraquinonyl-1-anthranilic acid is also fluorescent, which makes it useful for detecting DNA damage and oxidative stress in cells. However, N-Anthraquinonyl-1-anthranilic acid has some limitations, such as its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is necessary to minimize potential toxicity and ensure accurate results.

Future Directions

There are several future directions for research on N-Anthraquinonyl-1-anthranilic acid. One potential application is as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N-Anthraquinonyl-1-anthranilic acid and its potential as an anti-cancer agent. Additionally, N-Anthraquinonyl-1-anthranilic acid could be used as a tool for studying DNA damage and repair mechanisms in cells. Future research could also focus on developing new synthesis methods for N-Anthraquinonyl-1-anthranilic acid that are more efficient and environmentally friendly.

Synthesis Methods

N-Anthraquinonyl-1-anthranilic acid can be synthesized through a multi-step process that involves the reaction of anthraquinone with anthranilic acid. The synthesis process can be optimized by using different reaction conditions, such as temperature, pH, and catalysts. The purity and yield of N-Anthraquinonyl-1-anthranilic acid can be improved by using advanced purification techniques such as chromatography.

Scientific Research Applications

N-Anthraquinonyl-1-anthranilic acid has been extensively studied for its potential applications in various scientific fields. For example, it has been used as a fluorescent probe for detecting DNA damage and oxidative stress in cells. N-Anthraquinonyl-1-anthranilic acid has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

19795-96-1

Product Name

N-Anthraquinonyl-1-anthranilic acid

Molecular Formula

C21H13NO4

Molecular Weight

343.3 g/mol

IUPAC Name

2-[(9,10-dioxoanthracen-1-yl)amino]benzoic acid

InChI

InChI=1S/C21H13NO4/c23-19-12-6-1-2-7-13(12)20(24)18-15(19)9-5-11-17(18)22-16-10-4-3-8-14(16)21(25)26/h1-11,22H,(H,25,26)

InChI Key

BXSCARJCEFJTJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O

Other CAS RN

19795-96-1

Origin of Product

United States

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